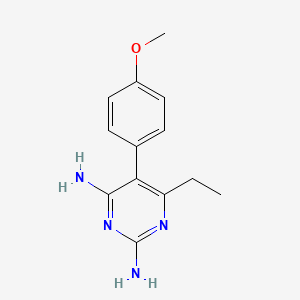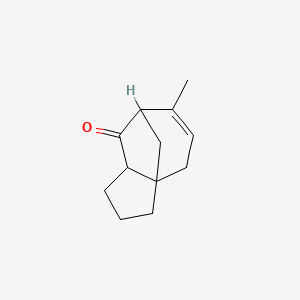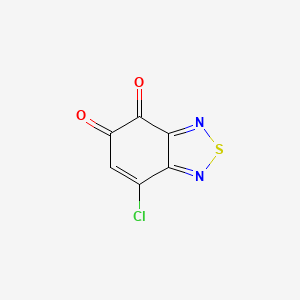
1,1,3,3,4,4,5,5,6,6,6-Undecafluoro-1-methoxyhexan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3,3,4,4,5,5,6,6,6-Undecafluoro-1-methoxyhexan-2-one is a fluorinated organic compound. It belongs to the class of perfluorinated compounds, which are known for their unique chemical properties, including high thermal stability, chemical inertness, and hydrophobicity. These properties make them valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3,4,4,5,5,6,6,6-Undecafluoro-1-methoxyhexan-2-one typically involves the fluorination of hexanone derivatives. The process often requires the use of strong fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions to ensure the selective introduction of fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive and corrosive nature of fluorinating agents. The production process must also include safety measures to protect workers and the environment from potential hazards associated with fluorinated compounds.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,3,3,4,4,5,5,6,6,6-Undecafluoro-1-methoxyhexan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can lead to the formation of partially fluorinated alcohols.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Perfluorinated carboxylic acids.
Reduction: Partially fluorinated alcohols.
Substitution: Compounds with various functional groups replacing fluorine atoms.
Applications De Recherche Scientifique
1,1,3,3,4,4,5,5,6,6,6-Undecafluoro-1-methoxyhexan-2-one has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce fluorine atoms into molecules, enhancing their stability and reactivity.
Biology: Studied for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Medicine: Investigated for its potential use in imaging techniques such as MRI, where fluorinated compounds can act as contrast agents.
Industry: Utilized in the production of high-performance materials, including coatings and lubricants, due to its chemical inertness and thermal stability.
Mécanisme D'action
The mechanism of action of 1,1,3,3,4,4,5,5,6,6,6-Undecafluoro-1-methoxyhexan-2-one involves its interaction with molecular targets through its fluorinated structure. The presence of multiple fluorine atoms enhances its ability to form strong interactions with various biological and chemical entities. These interactions can influence the compound’s behavior in biological systems and its reactivity in chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexane: Another perfluorinated compound with similar properties but different applications.
1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-4-(trifluoromethyl)pentane: A compound with a similar fluorinated structure but different functional groups.
1,1,1,2,4,4,5,5,6,6,6-Undecafluoro-2-(trifluoromethyl)-3-hexanone: A structurally related compound with different reactivity and applications.
Uniqueness
1,1,3,3,4,4,5,5,6,6,6-Undecafluoro-1-methoxyhexan-2-one is unique due to its specific combination of fluorine atoms and a methoxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields of research and industry.
Propriétés
Numéro CAS |
106693-00-9 |
|---|---|
Formule moléculaire |
C7H3F11O2 |
Poids moléculaire |
328.08 g/mol |
Nom IUPAC |
1,1,3,3,4,4,5,5,6,6,6-undecafluoro-1-methoxyhexan-2-one |
InChI |
InChI=1S/C7H3F11O2/c1-20-4(10,11)2(19)3(8,9)5(12,13)6(14,15)7(16,17)18/h1H3 |
Clé InChI |
YWOBOCYPEYNWHE-UHFFFAOYSA-N |
SMILES canonique |
COC(C(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



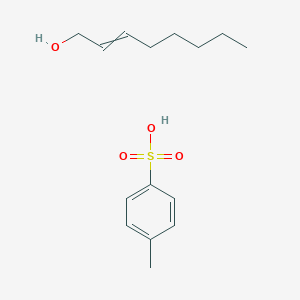
![3,3-Dimethylbicyclo[3.2.1]oct-6-en-2-one](/img/structure/B14314820.png)

![2-[(Hexadec-9-enoyl)oxy]-N,N,N-trimethylethan-1-aminium](/img/structure/B14314836.png)
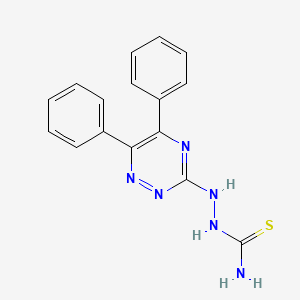
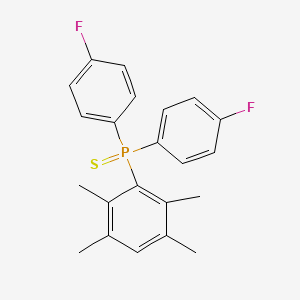

![N-[2-(3,4-Dimethoxyphenyl)ethenyl]acetamide](/img/structure/B14314861.png)


